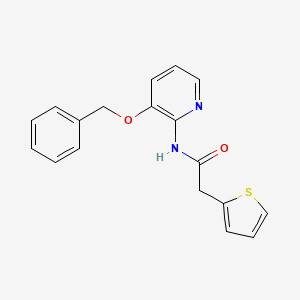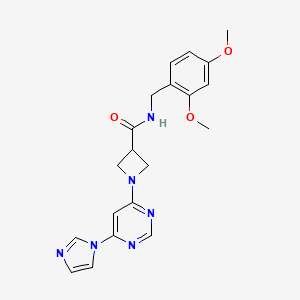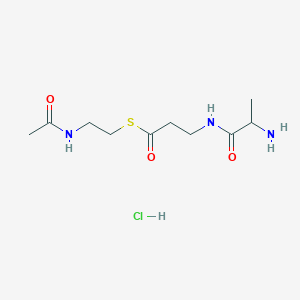
S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest falls within the category of sulfhydryl-containing compounds, which are known for their diverse reactivity and potential applications in pharmaceuticals, radioprotection, and synthetic chemistry. These compounds often feature both amine and thioester functionalities, making them versatile intermediates in organic synthesis and potential candidates for drug development.
Synthesis Analysis
The synthesis of similar sulfhydryl-containing compounds typically involves multi-step organic reactions, starting from readily available chemical precursors. For example, the preparation of S-2-(3-aminopropylamino)ethylphosphorothioate derivatives, which share a similar structural motif, involves reactions such as halogenation, nucleophilic substitution, and reduction steps (Piper et al., 1975).
Molecular Structure Analysis
The molecular structure of sulfhydryl-containing compounds is characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain that also contains amine (-NH2) and possibly other functional groups like esters or amides. These functional groups allow for a wide range of chemical reactions, contributing to the compound's versatility. The molecular structure analysis often involves spectroscopic methods such as NMR and IR spectroscopy, providing insights into the compound's configuration and conformation.
Chemical Reactions and Properties
Sulfhydryl-containing compounds can participate in various chemical reactions, including oxidation, nucleophilic substitution, and conjugation reactions. For instance, the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate reveals its reactivity towards nucleophilic attack and bond cleavage under specific conditions, forming free sulfhydryl groups and other decomposition products (Risley et al., 1986).
Propiedades
IUPAC Name |
S-(2-acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S.ClH/c1-7(11)10(16)13-4-3-9(15)17-6-5-12-8(2)14;/h7H,3-6,11H2,1-2H3,(H,12,14)(H,13,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPLXMCFBVWOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(=O)SCCNC(=O)C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)
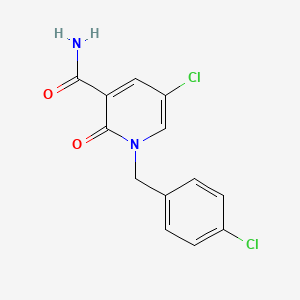
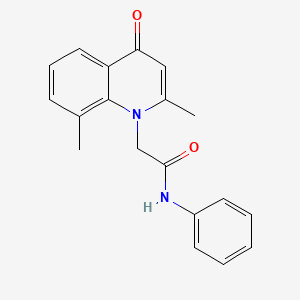
![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)
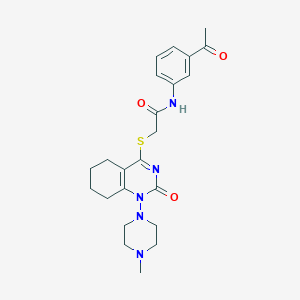
![2-((3,5-dimethoxybenzyl)sulfonyl)-1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole](/img/structure/B2483996.png)
![8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2483998.png)
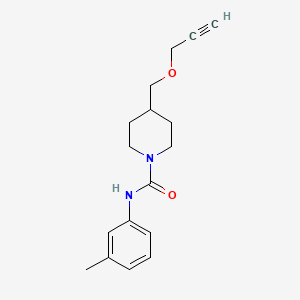
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethylphenyl)acetamide](/img/structure/B2484002.png)
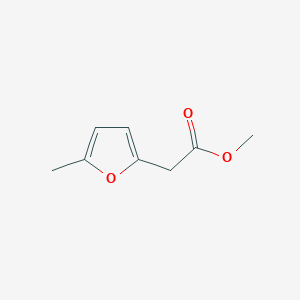

![5-Methyl-N-[(1-thiophen-3-ylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2484006.png)
